molecular formula C11H13N3 B1596926 2-(Piperidin-1-yl)nicotinonitrile CAS No. 34595-23-8

2-(Piperidin-1-yl)nicotinonitrile

Cat. No. B1596926
CAS RN: 34595-23-8
M. Wt: 187.24 g/mol
InChI Key: QSVJDHRFGUCEDC-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)nicotinonitrile is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidone analogs, which include 2-(Piperidin-1-yl)nicotinonitrile, have been synthesized through various methods. These methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of piperidine derivatives has been a subject of extensive research, with more than 7000 piperidine-related papers published in the last five years .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-1-yl)nicotinonitrile is determined by its chemical formula, C11H13N3 . The compound’s structure is influenced by the presence of the piperidine ring, which consists of five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidine derivatives, including 2-(Piperidin-1-yl)nicotinonitrile, are involved in various chemical reactions. These reactions often involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Novel Rearrangements and Derivative Formation

Research demonstrates that 2-(Piperidin-1-yl)nicotinonitrile can undergo novel rearrangement reactions to form various derivatives. Moustafa et al. (2011) observed the formation of 2-piperidinyl-tetrahydroquinolinones through reactions of enaminonitrile with 1,3-cyclohexanedione derivatives, highlighting its potential in synthetic organic chemistry Moustafa, Al-Mousawi, & Elnagdi, 2011.

Fluorophore-based Nicotinonitriles

Hussein et al. (2019) developed a method for synthesizing nicotinonitrile derivatives incorporating pyrene and fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, suggesting applications in material science and photophysical studies Hussein, El Guesmi, & Ahmed, 2019.

Corrosion Inhibition

Kaya et al. (2016) investigated piperidine derivatives for their corrosion inhibition properties on iron, using molecular dynamics simulations and quantum chemical calculations. This research implies potential applications of 2-(Piperidin-1-yl)nicotinonitrile in corrosion prevention Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016.

IKK-β Inhibitors

Murata Toshiki and colleagues (2004) synthesized and evaluated 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives, including 2-(Piperidin-1-yl)nicotinonitrile, as I kappaB kinase beta (IKK-beta) inhibitors. This suggests its potential application in the development of anti-inflammatory agents Murata Toshiki et al., 2004.

Antibacterial Agents

A study by Mekky and Sanad (2022) revealed that nicotinonitrile-linked hybrids with chromene units showed promising antibacterial activity against various strains, indicating the potential of 2-(Piperidin-1-yl)nicotinonitrile in antibacterial applications Mekky & Sanad, 2022.

Heteroaromatic Annulations

Pratap et al. (2007) demonstrated an efficient synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations of 6-aryl-4-(piperidin-1-yl)-2H-pyran-2-one-3-carbonitriles Pratap, Roy, Kushwaha, Goel, Roy, & Ram, 2007.

Future Directions

The future of research on 2-(Piperidin-1-yl)nicotinonitrile and similar compounds lies in the development of fast and cost-effective methods for their synthesis. This is an important task of modern organic chemistry. Furthermore, the pharmaceutical applications of synthetic and natural piperidines will continue to be explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJDHRFGUCEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377232
Record name 2-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)nicotinonitrile

CAS RN

34595-23-8
Record name 2-(1-Piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34595-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34595-23-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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